Phosphine, tripentyl-

Description

Contextualizing Alkylphosphines within Contemporary Organophosphorus Chemistry Research

Organophosphorus chemistry, the study of organic compounds containing carbon-phosphorus bonds, is a vibrant and essential field of chemical research. chemwhat.net Within this domain, alkylphosphines, which are compounds with the general formula PR₃ where R is an alkyl group, hold a position of considerable importance. These compounds are fundamental to various chemical transformations, primarily serving as ligands in coordination chemistry and as potent nucleophiles and reducing agents in organic synthesis. wikipedia.orgvedantu.com

The electronic and steric properties of alkylphosphines can be finely tuned by varying the nature of the alkyl substituents. This tunability allows for the rational design of phosphine (B1218219) ligands that can stabilize metal centers in various oxidation states and influence the reactivity and selectivity of catalytic processes. mdpi.com The phosphorus atom in alkylphosphines possesses a lone pair of electrons, which imparts Lewis basicity and allows for strong coordination to transition metals. vedantu.com This interaction is crucial in homogeneous catalysis, where phosphine-metal complexes are employed in a vast array of industrial and academic settings, including in cross-coupling reactions, hydrogenations, and hydroformylations. atamankimya.comchemicalbook.com

Historical Evolution and Current Research Trajectories in Phosphine Ligand Chemistry, with Emphasis on Tripentylphosphine

The history of phosphine ligand chemistry is rich and dates back to the 19th century. However, the field experienced a significant surge in interest with the discovery and development of transition metal catalysts in the mid-20th century. Triphenylphosphine (B44618), an arylphosphine, was among the first and most extensively studied phosphine ligands, playing a pivotal role in the development of landmark catalysts such as Wilkinson's catalyst for hydrogenation and the catalysts used in the Suzuki and Heck cross-coupling reactions. wikipedia.orgmdpi.com

While arylphosphines like triphenylphosphine have been workhorses in the field, research has increasingly turned towards trialkylphosphines for specific applications. Trialkylphosphines are generally more electron-rich and stronger σ-donors than their aryl counterparts, which can lead to more active catalysts for certain transformations, particularly those involving challenging substrates. researchgate.net

Tripentylphosphine, with its three pentyl chains, is a member of this class of bulky and electron-rich phosphine ligands. Although specific research on tripentylphosphine is not as extensive as for other trialkylphosphines like tributylphosphine (B147548) or tricyclohexylphosphine (B42057), its chemical properties can be largely inferred from the behavior of its close analogues. Current research trajectories in phosphine ligand chemistry focus on the development of more sophisticated ligands with tailored electronic and steric properties to achieve higher catalytic activity, selectivity, and stability. This includes the synthesis of chiral phosphines for asymmetric catalysis and the development of water-soluble phosphines for green chemistry applications. wikipedia.org

Scope and Academic Relevance of Inquiry into Tripentylphosphine

An inquiry into tripentylphosphine, despite the limited volume of dedicated research, is academically relevant for several reasons. It serves as a case study for understanding the structure-property relationships within the broader family of trialkylphosphines. By examining its expected synthesis, characterization, and reactivity, a more complete picture of the influence of alkyl chain length and steric bulk on the behavior of phosphine ligands can be developed.

Furthermore, exploring the potential applications of tripentylphosphine in catalysis and organic synthesis can stimulate new research directions. Its specific steric and electronic profile may offer advantages in certain catalytic cycles where other common phosphine ligands are suboptimal. This article, therefore, aims to provide a thorough and scientifically grounded overview of tripentylphosphine, drawing on established principles of organophosphorus chemistry and data from related compounds to present a comprehensive profile of this chemical entity.

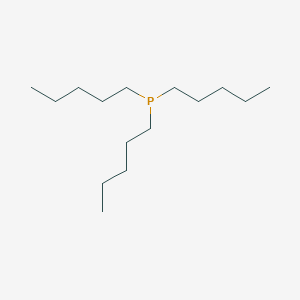

Structure

3D Structure

Properties

CAS No. |

10496-10-3 |

|---|---|

Molecular Formula |

C15H33P |

Molecular Weight |

244.40 g/mol |

IUPAC Name |

tripentylphosphane |

InChI |

InChI=1S/C15H33P/c1-4-7-10-13-16(14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 |

InChI Key |

IWPNEBZUNGZQQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCP(CCCCC)CCCCC |

Origin of Product |

United States |

Synthetic Methodologies for Tripentylphosphine and Its Precursors

Established Synthetic Pathways for Trialkylphosphines Applicable to Tripentylphosphine

The most common and well-established methods for synthesizing trialkylphosphines such as tripentylphosphine involve the reaction of a phosphorus trihalide with an organometallic reagent. wikipedia.orggoogle.com

Grignard Reagent Method: This is a primary industrial and laboratory-scale method for producing trialkylphosphines. google.com The process involves the reaction of phosphorus trichloride (B1173362) (PCl₃) with a Grignard reagent, in this case, pentylmagnesium bromide or chloride. google.com The Grignard reagent is typically prepared by reacting a pentyl halide with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.com The subsequent reaction with PCl₃ yields tripentylphosphine. google.com Due to the high reactivity of Grignard reagents with water and other protic substances, the reaction must be conducted under strictly anhydrous and inert conditions. google.com

Organolithium Reagent Method: Similar to the Grignard method, organolithium reagents can be used to synthesize trialkylphosphines. The reaction of phosphorus trichloride with pentyllithium would afford tripentylphosphine. This method is also widely used in laboratory preparations. wikipedia.org

Hydrophosphination of Alkenes: Another established route suitable for industrial production is the reaction of phosphine (B1218219) (PH₃) with an alkene, such as 1-pentene (B89616), under heat and pressure in the presence of a radical initiator. google.com Innovations in this area include using water as a solvent and employing water-soluble initiators to create a more environmentally friendly and cost-effective process. google.com

Advanced Synthetic Approaches to Alkylphosphines

Recent research has focused on developing more sustainable and efficient methods for alkylphosphine synthesis, including the regeneration of phosphines from their oxides and novel alkylation strategies.

Trialkylphosphines are readily oxidized to the corresponding trialkylphosphine oxides, often by atmospheric oxygen. wikipedia.orgthieme-connect.de These oxides are common byproducts in reactions like the Wittig and Mitsunobu reactions. eurekaselect.com The reduction of these stable phosphine oxides back to the parent phosphine is a crucial step for recycling and sustainability. nih.govresearchgate.net

Reduction with Silanes: Silanes are the most common reagents for the deoxygenation of tertiary phosphine oxides. eurekaselect.com Trichlorosilane (HSiCl₃) is a powerful and frequently used reducing agent, often in the presence of a base like triethylamine. wikipedia.orgscribd.com The reaction mechanism can proceed with either inversion or retention of configuration at the phosphorus center, depending on the conditions. wikipedia.org Other, more user-friendly silanes like phenylsilane, tetramethyldisiloxane (TMDS), and polymethylhydrosiloxane (B1170920) (PMHS) have been developed as less corrosive alternatives. eurekaselect.com

Table 1: Example Conditions for the Deoxygenation of Triphenylphosphine (B44618) Oxide with Trichlorosilane

This table illustrates typical conditions for the reduction of a tertiary phosphine oxide, which are applicable to trialkylphosphine oxides like tripentylphosphine oxide.

| Silane (B1218182) Equiv. | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2 | - | 200 | 2 | 90 |

| 2 | Benzene | 78 | 2 | 98 |

| 1.4 | Toluene | 110 | 2 | 89 |

Source: Adapted from data presented in a review on silane reductions. scribd.com

Activation Followed by Reduction: Another strategy involves activating the phosphine oxide to make it more susceptible to reduction. This can be achieved by reacting the phosphine oxide with reagents like phosgene (B1210022) or oxalyl chloride to form a phosphonium (B103445) salt, such as a dichlorophosphonium derivative. eurekaselect.comgoogle.com This intermediate can then be reduced to the phosphine using hydrogen gas or reducing metals like aluminum or magnesium. google.comgoogle.com

Amine-Mediated Reduction: A more recent, milder method involves a tertiary amine-mediated reduction. nih.gov For instance, N,N,N',N'-tetramethylethylenediamine (TMEDA) can act as a hydride donor to reduce a halophosphonium salt intermediate, providing a scalable and efficient protocol under mild conditions. nih.gov

Advanced methods are being developed that start from more fundamental phosphorus sources or utilize novel alkylating agents.

Alkylation of Metal Phosphides: This approach begins with elemental phosphorus (white or red) or phosphorus trichloride, which is converted into a metal phosphide (B1233454), such as trisodium (B8492382) phosphide (Na₃P). researchgate.net This is typically done by reacting the phosphorus source with sodium metal. researchgate.net The resulting phosphide can then be alkylated by reacting it with an alkyl halide, such as a pentyl halide, to form the trialkylphosphine. google.comresearchgate.net This method allows for the synthesis of phosphines directly from elemental phosphorus. researchgate.net

Photochemical Hydrophosphination: The addition of a P-H bond across a carbon-carbon double bond can be facilitated by photochemical methods. The hydrophosphination of an alkene like 1-pentene with a phosphine source can be initiated using white light, providing a pathway to functionalized phosphines. organic-chemistry.org

Alkylation with Trialkyl Phosphates: A novel and safer approach to alkylation uses trialkyl phosphates as alkylating agents for various nucleophiles. organic-chemistry.org These reagents are stable, inexpensive, and less toxic than traditional alkyl halides. organic-chemistry.org This methodology could potentially be adapted for the synthesis of phosphines, offering a significant advancement in synthetic organic chemistry. organic-chemistry.org

Methodologies for Purification and Isolation of Tripentylphosphine in Research Scale Synthesis

The purification of trialkylphosphines like tripentylphosphine requires specific techniques due to their sensitivity to air. sigmaaldrich.com

Distillation: For liquid phosphines such as tripentylphosphine, vacuum distillation is a primary method of purification. orgsyn.org This process separates the desired phosphine from non-volatile impurities and byproducts.

Chromatography: A common technique for removing polar impurities, such as the corresponding phosphine oxide, is to filter the crude product through a pad of silica (B1680970) gel, eluting with a non-polar solvent like pentane (B18724) or hexanes. orgsyn.orgnih.gov

Recrystallization of Impurities: While tripentylphosphine is a liquid, a related technique used for solid phosphines can be adapted in principle. The corresponding oxide is generally more polar than the phosphine. youtube.com This difference in polarity can be exploited. By dissolving the crude mixture in a minimally polar solvent and cooling, the less soluble phosphine might be purified, or conversely, the more polar oxide might be selectively precipitated from a suitable solvent system.

Chemical Purification via Metal Complexes: An effective method for isolating trialkylphosphines involves their reaction with specific metal salts to form stable complexes. For instance, the phosphine can be absorbed by an aqueous solution containing silver iodide (AgI) and potassium iodide (KI) to form a solid silver complex. google.com This complex can be easily separated by filtration from the reaction solvent and impurities. google.com The pure trialkylphosphine is then recovered by heating the complex under reduced pressure. google.com

Coordination Chemistry of Tripentylphosphine Ligands

Fundamental Principles of Phosphine-Metal Coordination in Transition Metal Systems

Transition metal phosphine (B1218219) complexes are a class of coordination compounds featuring a central transition metal atom bonded to one or more phosphine ligands. wikipedia.org These ligands are typically organophosphorus compounds with the general formula PR₃, which act as Lewis bases. wikipedia.org The bonding in these complexes is a synergistic process involving two main components:

σ-Donation: The phosphine ligand donates its lone pair of electrons from the phosphorus atom to a vacant d-orbital of the transition metal, forming a strong sigma (σ) bond. Phosphines are classified as L-type ligands, meaning they are neutral and donate two electrons to the metal center.

π-Acceptance (Back-bonding): Concurrently, the phosphine ligand can accept electron density from filled d-orbitals of the metal into its own empty σ* (P-C) anti-bonding orbitals. This interaction is known as π-back-bonding.

Steric and Electronic Parameters of Tripentylphosphine in Complexation

The behavior of a phosphine ligand in a metal complex is largely governed by its steric and electronic properties. These are often quantified using parameters like the Tolman cone angle (θ) for steric bulk and the Tolman electronic parameter (TEP) or pKa for electronic effects.

Steric Parameters: The steric bulk of a phosphine ligand is a critical factor that influences the coordination number of the metal complex, the lability of other ligands, and the regioselectivity of catalytic reactions. elsevierpure.com The Tolman cone angle is the most common metric used to quantify this steric hindrance. manchester.ac.uk Although a precise Tolman cone angle for tripentylphosphine has not been reported in the reviewed literature, it is expected to be significant due to the five-carbon chains. The flexibility of the pentyl chains allows for various conformations, which can affect the steric profile of the ligand upon coordination. manchester.ac.uk

Interactive Table: Comparative Steric and Electronic Parameters of Common Phosphine Ligands

| Ligand | Tolman Cone Angle (θ) in ° | Electronic Parameter (ν(CO) in cm⁻¹) | Class |

| Trimethylphosphine (B1194731) (PMe₃) | 118 | 2064.1 | Trialkyl |

| Tripentylphosphine (P(n-C₅H₁₁)₃) | Data not available | Data not available | Trialkyl |

| Tri-tert-butylphosphine (P(t-Bu)₃) | 182 | 2056.1 | Trialkyl |

| Tricyclohexylphosphine (B42057) (PCy₃) | 170 | 2056.4 | Trialkyl |

| Triphenylphosphine (B44618) (PPh₃) | 145 | 2068.9 | Triaryl |

| Trifluorophosphine (PF₃) | 104 | 2110.8 | Halophosphine |

Note: The electronic parameter is the A₁ C-O stretching frequency of the corresponding LNi(CO)₃ complex. A lower value indicates stronger electron donation by the phosphine ligand. Data is provided for context and comparison.

Ligand Field Theory and its Implications for Tripentylphosphine Coordination

According to Ligand Field Theory, ligands influence the energies of the d-orbitals of a transition metal center. Strong-field ligands cause a large energy separation (Δ) between the d-orbitals, while weak-field ligands cause a smaller split.

Tripentylphosphine, as a strong σ-donating trialkylphosphine, is classified as a strong-field ligand. elsevierpure.com Its coordination to a transition metal center leads to a significant splitting of the d-orbitals. This has several important implications:

Spin State: A large energy gap (Δ) favors the pairing of electrons in the lower-energy d-orbitals, resulting in the formation of low-spin complexes.

Spectrochemical Series: Phosphines occupy a high position in the spectrochemical series, consistent with their ability to induce a large d-orbital splitting.

Synthesis and Spectroscopic Characterization of Transition Metal Complexes with Tripentylphosphine

The synthesis of transition metal complexes with phosphine ligands is a fundamental practice in inorganic chemistry. Generally, these complexes are prepared by reacting a metal halide or another labile metal precursor with the phosphine ligand in a suitable solvent. nsf.gov The resulting complexes are then characterized using a variety of spectroscopic techniques, including NMR (³¹P, ¹H, ¹³C), infrared (IR) spectroscopy, and mass spectrometry.

Complexation with Diverse Metal Centers (e.g., Copper, Palladium, Platinum, Gold, Ruthenium)

While triphenylphosphine complexes of copper, palladium, platinum, gold, and ruthenium are ubiquitous and well-documented, specific research detailing the synthesis and spectroscopic characterization of tripentylphosphine complexes with these metals is notably scarce in the available literature. wikipedia.orgrsc.orgub.edursc.orgncl.ac.ukethz.chwikipedia.orgmdpi.comrsc.orgresearchgate.net

General synthetic strategies that would likely be applicable for tripentylphosphine include:

Copper (Cu): Reaction of a copper(I) halide, such as copper(I) bromide, with tripentylphosphine in a non-coordinating solvent.

Palladium (Pd): Treatment of palladium(II) chloride with tripentylphosphine, which can yield complexes like PdCl₂(P(n-pentyl)₃)₂. nsf.gov Pd(0) complexes can be formed by reduction of a Pd(II) precursor in the presence of the phosphine. mdpi.com

Platinum (Pt): Reaction of potassium tetrachloroplatinate(II) (K₂[PtCl₄]) with tripentylphosphine would be a standard route to Pt(II)-phosphine complexes.

Gold (Au): Chloro(triphenylphosphine)gold(I) is a common precursor for other gold complexes; a similar tripentylphosphine analogue could likely be synthesized by reacting a gold(I) source like (dimethyl sulfide)gold(I) chloride with tripentylphosphine. elsevierpure.comwikipedia.org

Ruthenium (Ru): Ruthenium(II) complexes are often synthesized from ruthenium(III) chloride hydrate (B1144303) by reduction in the presence of the phosphine ligand in an alcohol solvent. wikipedia.orgrsc.org

Spectroscopic characterization would be expected to show a downfield shift in the ³¹P NMR spectrum upon coordination to the metal center. IR spectroscopy would be useful for identifying other ligands in the complex, such as carbonyl (CO) groups.

Structural Elucidation of Tripentylphosphine Metal Complexes via X-ray Diffraction

Despite the importance of this technique, a search of the available scientific databases reveals a lack of published crystal structures for transition metal complexes containing the tripentylphosphine ligand. While numerous structures exist for complexes of other phosphines, including triphenylphosphine and even the isomeric trineopentylphosphine, specific structural data for tripentylphosphine complexes remains unelucidated in the public domain. manchester.ac.ukncl.ac.uk Therefore, a detailed discussion of bond parameters for tripentylphosphine complexes cannot be provided at this time.

Mechanistic Contributions of Tripentylphosphine in Catalytic Cycles

In homogeneous catalysis, phosphine ligands are crucial for stabilizing metal centers and modulating their reactivity, selectivity, and solubility. tcichemicals.comwikipedia.org Tripentylphosphine, as a trialkylphosphine, functions as a strong σ-donating ligand due to the unshared electron pair on the phosphorus atom. tcichemicals.com This high electron density increases the reactivity of the metal center towards processes like oxidative addition, a key step in many catalytic cycles, such as cross-coupling reactions. tcichemicals.comdntb.gov.ua For instance, electron-rich phosphine ligands can facilitate the oxidative addition of less reactive substrates like aryl chlorides into a metal center. tcichemicals.com

The steric bulk of a phosphine ligand, often quantified by its Tolman cone angle, is another critical parameter that influences the catalytic cycle. youtube.com Bulkier ligands can promote reductive elimination, the final step in many cross-coupling reactions, thereby improving catalyst turnover. tcichemicals.com While the precise cone angle for tripentylphosphine is not as commonly cited as that for triphenylphosphine (145°) or tricyclohexylphosphine (170°), its structure, consisting of three n-pentyl chains, provides moderate steric hindrance. wikipedia.org This intermediate bulk can be advantageous, offering a balance between promoting reductive elimination and allowing substrate access to the metal center.

The properties of tripentylphosphine in a catalytic cycle can be summarized as follows:

σ-Donation: As an electron-rich trialkylphosphine, it enhances the electron density at the metal center, promoting oxidative addition. tcichemicals.com

π-Acceptance: Like other phosphines, it can act as a π-acceptor through the overlap of metal d-orbitals with the P-C σ* anti-bonding orbitals, which stabilizes the metal-ligand bond. wikipedia.orgyoutube.com

Steric Influence: Its moderate bulk influences the coordination number and geometry of the metal complex, which in turn affects substrate binding and the rate of key steps like reductive elimination. tcichemicals.comyoutube.com

| Property | General Contribution of Trialkylphosphines | Inferred Contribution of Tripentylphosphine |

|---|---|---|

| Electronic Effect | Strong σ-donors, weak π-acceptors. tcichemicals.comwikipedia.org Increases metal center's reactivity for oxidative addition. tcichemicals.com | Strongly electron-donating, enhancing catalyst activity for substrates like aryl chlorides. |

| Steric Effect | Bulky ligands promote reductive elimination and can control selectivity. tcichemicals.com | Provides moderate steric hindrance, balancing catalyst activity and stability. |

| Solubility | Lipophilic nature enhances solubility in non-polar organic solvents. wikipedia.org | Confers high solubility to metal complexes in organic media. |

**4.2. Specific Catalytic Transformations Mediated by Tripentylphosphine Ligands

Tripentylphosphine has been identified as a suitable ligand in several hydrogenation processes. In the production of gamma-butyrolactone (B3396035) (GBL) via the hydrogenation of succinic acid or its esters, trialkylphosphines where the phosphorus atom is bonded to a primary alkyl group are preferred ligands for ruthenium complex catalysts. justia.com Tripentylphosphine is explicitly mentioned as a preferred ligand in this context, highlighting its utility in industrial chemical synthesis. justia.com

Furthermore, in processes for producing monobranched fatty acids, an isomerization step is followed by hydrogenation. researchgate.netgoogle.com Tripentylphosphine is listed among the preferred trialkylphosphines for the organophosphine-iron complex catalyst used in the initial isomerization, and the subsequent hydrogenation can be carried out with standard catalysts. researchgate.netgoogle.com An early patent also generally identifies complexes made with tripentylphosphine as potential hydrogenation catalysts. google.com

The effectiveness of electron-rich trialkylphosphines in palladium-catalyzed cross-coupling reactions is well-established. tcichemicals.comdntb.gov.ua While less common than its bulkier counterparts like tributylphosphine (B147548) or tricyclohexylphosphine, tripentylphosphine has found application in this area. Specifically, a coordination polymer formed from the self-assembly of palladium centers and an octahedral molybdenum cluster bearing terminal tripentylphosphine ligands has demonstrated high catalytic activity in the Suzuki–Miyaura cross-coupling of deactivated aryl bromides with phenylboronic acid. researchgate.net This demonstrates its capacity to facilitate carbon-carbon bond formation.

While direct examples of tripentylphosphine in C-heteroatom bond formation are not prominent in the literature, the general principles of phosphine-mediated catalysis suggest its suitability. The high electron density of trialkylphosphines promotes the oxidative addition and reductive elimination steps that are fundamental to these transformations. tcichemicals.com

The catalytic conversion of carbon dioxide (CO₂) into valuable chemicals is a critical area of research. Tripentylphosphine has been considered in this field. In a study on the electrocatalytic reduction of CO₂ using a copper(I) complex, researchers suggested that the redox-activity of the catalyst might be fine-tuned by using ligands with different polarities, proposing tripentylphosphine as a potential less polar ligand for future investigation. inorgchemres.org

In a more direct application, a patent for the production of methyl formate (B1220265) from methanol (B129727) and carbon monoxide lists trialkylphosphines, including tripentylphosphine, as particularly suitable ligands for the anionic Group VIII metal catalysts employed in the process. google.com

Regioselectivity and Stereoselectivity Control in Tripentylphosphine-Catalyzed Reactions

The ability to control regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the product) is a paramount goal in synthesis. Phosphine ligands play a pivotal role in achieving this control, primarily through their steric and electronic influence on the transition state of a reaction. tcichemicals.comacs.org

There is limited specific research detailing the role of tripentylphosphine in controlling regio- and stereoselectivity. However, based on established principles, its properties can be expected to influence reaction outcomes. The steric bulk of a ligand can dictate which of several possible reaction sites is most accessible to the catalyst, thereby controlling regioselectivity. tcichemicals.com Similarly, the defined three-dimensional space created by ligands around a metal center can favor the formation of one stereoisomer over another. acs.org

Given its moderate steric profile, tripentylphosphine would be expected to exert a tangible, though not extreme, influence on selectivity. It would likely provide more steric differentiation than small ligands like trimethylphosphine but less than highly hindered ligands like tricyclohexylphosphine. This intermediate nature could be exploited in reactions where a delicate balance of steric and electronic effects is required to achieve a desired selective transformation.

| Selectivity Type | General Role of Phosphine Ligands | Predicted Influence of Tripentylphosphine |

|---|---|---|

| Regioselectivity | Steric bulk can block certain reaction sites, directing the catalyst to others. tcichemicals.com | Its moderate bulk could favor reaction at less hindered positions of a substrate. |

| Stereoselectivity | Chiral phosphines or the steric environment created by achiral phosphines can favor the formation of a specific stereoisomer. acs.org | Could create a moderately constrained chiral environment (if derivatized) or influence diastereoselectivity through steric interactions in the transition state. |

Development of Supramolecular Catalytic Systems Incorporating Tripentylphosphine-derived Components

Supramolecular catalysis, which utilizes non-covalent interactions to assemble complex catalytic systems, offers a pathway to mimic the efficiency and selectivity of enzymes. Phosphines can be incorporated into larger molecular architectures to create such systems. nih.gov For example, phosphine-containing polymers can form catalytic nanoreactors.

However, a review of the current literature indicates that tripentylphosphine itself has not been a major focus in the development of supramolecular catalytic systems. While one patent mentions tripentylphosphine as a potential catalyst in the synthesis of certain cationic polycarbonates, it is in the context of ring-opening polymerization rather than a supramolecular assembly for catalysis. google.com The development of supramolecular systems based on tripentylphosphine-derived components remains an underexplored area of research.

Conclusion

Tripentylphosphine, while not as extensively studied as other trialkyl- or triarylphosphines, represents an important member of the phosphine (B1218219) ligand family. Based on the well-established principles of organophosphorus chemistry and the behavior of its analogues, it can be characterized as a bulky, electron-rich ligand with significant potential in homogeneous catalysis and as a reagent in organic synthesis. Its synthesis is straightforward, and its reactivity is expected to be dominated by the nucleophilicity of the phosphorus lone pair and its ability to coordinate to transition metals. Further dedicated research into the specific applications of tripentylphosphine could uncover unique catalytic activities and expand the toolbox of ligands available to the synthetic chemist.

Roles of Tripentylphosphine in Advanced Organic Synthesis Methodologies

Involvement of Tripentylphosphine in Phosphine-Mediated Deoxygenation Reactions

Phosphine-mediated deoxygenation reactions are fundamental transformations in organic synthesis, often utilized to remove oxygen atoms from various functional groups. While triphenylphosphine (B44618) is a commonly cited reagent for these reactions, trialkylphosphines like tripentylphosphine also play a significant role. wikipedia.org The driving force for these reactions is the formation of the highly stable phosphorus-oxygen double bond in the resulting phosphine (B1218219) oxide. researchgate.netrsc.org

The deoxygenation process is particularly important for the regeneration of phosphine ligands from their corresponding oxides, which is crucial for the sustainability of phosphorus chemistry. researchgate.netrsc.org Various reducing agents, such as silanes, can be employed in conjunction with phosphines for the deoxygenation of compounds like phosphine oxides. researchgate.net The general mechanism involves the phosphine acting as an oxygen acceptor.

Table 1: Comparison of Phosphines in Deoxygenation

| Phosphine | Key Feature | Common Application |

|---|---|---|

| Triphenylphosphine | Readily available, crystalline solid | General deoxygenation of peroxides and other oxygen-containing functional groups. wikipedia.org |

| Tripentylphosphine | Stronger nucleophile than triphenylphosphine | Deoxygenation reactions where a more reactive phosphine is beneficial. |

Contributions to Appel Reaction Protocols

The Appel reaction provides a mild and effective method for converting alcohols to alkyl halides using a phosphine and a carbon tetrahalide. alfa-chemistry.comwikipedia.org While triphenylphosphine is the classic reagent, tripentylphosphine can also be utilized, offering the advantages of a more nucleophilic phosphine. The reaction proceeds through the formation of a phosphonium (B103445) salt, which then activates the alcohol for nucleophilic attack by the halide. nih.govorganic-chemistry.org

The general mechanism involves the reaction of the phosphine with the carbon tetrahalide to form a phosphonium ylide. This intermediate then reacts with the alcohol to form an alkoxyphosphonium salt. Subsequent S\textsubscript{N}2 displacement by the halide ion yields the desired alkyl halide and tripentylphosphine oxide. wikipedia.org The high stability of the P=O bond in tripentylphosphine oxide makes the reaction thermodynamically favorable. wikipedia.org

Table 2: Key Components of the Appel Reaction

| Component | Role | Example |

|---|---|---|

| Phosphine | Oxygen acceptor, activates the alcohol | Phosphine, tripentyl- |

| Halogen Source | Provides the halide nucleophile | Carbon tetrachloride, Carbon tetrabromide alfa-chemistry.com |

Utilization in Mitsunobu Reaction Systems

The Mitsunobu reaction is a versatile and widely used method for the stereospecific conversion of primary and secondary alcohols to a variety of other functional groups, including esters, ethers, and azides, with inversion of configuration. jk-sci.comwikipedia.orgorganic-chemistry.org The reaction typically employs a phosphine, such as tripentylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nih.gov

The reaction is initiated by the nucleophilic attack of the phosphine on the azodicarboxylate, generating a betaine (B1666868) intermediate. wikipedia.org This intermediate then deprotonates the nucleophile and activates the alcohol, leading to an S\textsubscript{N}2 reaction where the nucleophile displaces the activated hydroxyl group. organic-chemistry.orgtcichemicals.com The use of trialkylphosphines like tripentylphosphine can influence the reaction rate and selectivity.

Table 3: Reagents in the Mitsunobu Reaction

| Reagent | Function | Common Examples |

|---|---|---|

| Phosphine | Reducing agent, activates the alcohol | Triphenylphosphine, Phosphine, tripentyl- , Tributylphosphine (B147548) jk-sci.com |

| Azodicarboxylate | Oxidizing agent, proton acceptor | DEAD, DIAD wikipedia.org |

Application in Wittig Olefination and its Contemporary Modifications

The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones and a phosphorus ylide (phosphorane). masterorganicchemistry.comtcichemicals.com Tripentylphosphine can be used to generate the necessary phosphonium ylides for these transformations.

Phosphonium ylides are typically prepared in a two-step sequence. First, a trialkyl- or triarylphosphine, such as tripentylphosphine, reacts with an alkyl halide via an S\textsubscript{N}2 reaction to form a phosphonium salt. masterorganicchemistry.comlibretexts.org Subsequent deprotonation of this salt with a strong base, such as butyllithium, yields the ylide. libretexts.orgyoutube.com

The reactivity of the resulting ylide is influenced by the substituents on both the phosphorus atom and the carbanionic center. Ylides derived from trialkylphosphines like tripentylphosphine are generally more reactive (less stabilized) than those derived from triphenylphosphine. numberanalytics.com These unstabilized ylides typically favor the formation of Z-alkenes. jk-sci.com

The mechanism of the Wittig reaction involves the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate which then collapses to form a four-membered oxaphosphetane. youtube.comyoutube.comyoutube.com This intermediate then decomposes to yield the alkene and tripentylphosphine oxide, the formation of which is a strong driving force for the reaction. youtube.com

The stereochemical outcome of the Wittig reaction, yielding either the E or Z alkene, is highly dependent on the nature of the ylide, the carbonyl compound, and the reaction conditions. jk-sci.com As mentioned, unstabilized ylides, such as those derived from tripentylphosphine, generally lead to the kinetic product, the Z-alkene, particularly with aldehydes under salt-free conditions. jk-sci.com

Modifications to the standard Wittig reaction, such as the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate (B1237965) esters, often provide better E-selectivity. nih.gov However, careful selection of the phosphine and reaction conditions in the traditional Wittig reaction can also influence the stereochemical outcome. For instance, the use of semi-stabilized ylides can lead to mixtures of E and Z isomers. jk-sci.com

Table 4: Factors Influencing Alkene Geometry in Wittig Reactions

| Factor | Influence on Stereochemistry |

|---|---|

| Ylide Stability | Unstabilized ylides (from trialkylphosphines like Phosphine, tripentyl- ) favor Z-alkenes. Stabilized ylides favor E-alkenes. jk-sci.com |

| Reaction Conditions | Salt-free conditions with unstabilized ylides favor Z-alkenes. jk-sci.com |

Participation in Multi-Component Reactions and Annulation Strategies

Tripentylphosphine can also participate in more complex transformations such as multi-component reactions (MCRs) and annulation strategies. In these reactions, the phosphine can act as a nucleophilic catalyst or be incorporated into the final product. For example, phosphines can trigger MCRs involving arynes and aldehydes, leading to the formation of diverse heterocyclic structures. nih.gov

In some annulation strategies, phosphines mediate the cyclization of substrates to form new ring systems. For instance, triphenylphosphine has been shown to mediate the synthesis of pyrroles from α,β-unsaturated imines and acid chlorides. organic-chemistry.org While specific examples detailing the use of tripentylphosphine in these particular named reactions are less common in the general literature than those for triphenylphosphine, its similar reactivity profile suggests its potential applicability in these areas, particularly when a more nucleophilic phosphine is desired.

Computational Chemistry and Theoretical Investigations of Tripentylphosphine

Quantum Chemical Calculations of Tripentylphosphine and its Derivatives

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to characterizing tripentylphosphine. acs.orgyoutube.com These methods allow for the computation of various molecular properties that are difficult or impossible to measure experimentally. By solving approximations of the Schrödinger equation, researchers can model the molecule's behavior and derive its electronic and structural characteristics. acs.org For phosphine (B1218219) ligands, such calculations are invaluable for quantifying the electronic and steric effects that govern their coordination chemistry and catalytic performance. manchester.ac.uk

While specific quantum chemical studies focusing solely on tripentylphosphine are not extensively documented in the literature, the electronic properties can be inferred from studies on analogous trialkylphosphines and general principles of computational chemistry. Trialkylphosphines are well-established as strong σ-donating ligands, a property that arises from the nature of the phosphorus lone pair of electrons. manchester.ac.uk

Electronic structure analysis typically involves calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For a ligand like tripentylphosphine, the HOMO is expected to be localized on the phosphorus atom, representing the electron-donating lone pair. The energy of the HOMO is a key indicator of the ligand's nucleophilicity and its ability to donate electron density to a metal center.

Natural Bond Orbital (NBO) analysis is another powerful technique used to understand bonding. nih.gov It provides a detailed picture of charge distribution, revealing the partial charges on each atom and characterizing the nature of the phosphorus-carbon bonds and the phosphorus lone pair. For tripentylphosphine, the phosphorus atom is expected to carry a partial positive charge due to the electronegativity of the attached carbon atoms, yet its lone pair remains highly available for donation.

| Electronic Descriptor | Typical Method of Calculation | Significance for Tripentylphosphine |

| HOMO Energy | DFT (e.g., B3LYP, PBE0) nih.govnih.gov | Indicates σ-donor strength; a higher energy level corresponds to stronger donation. |

| LUMO Energy | DFT (e.g., B3LYP, PBE0) nih.govnih.gov | Relates to π-acceptor ability; for trialkylphosphines, this is typically high and less significant. |

| NBO Charge on P | NBO Analysis (at DFT level) nih.gov | Quantifies the charge localization and provides insight into electrostatic interactions. |

| pKa | DFT with continuum solvent model nih.gov | Measures the basicity of the phosphine, a key aspect of its electronic character. |

This table is illustrative and based on standard computational methodologies applied to phosphine ligands.

The flexible pentyl chains of tripentylphosphine give rise to a complex conformational landscape. Unlike rigid ligands like triphenylphosphine (B44618), the steric profile of tripentylphosphine is not static and can adapt to its chemical environment. nsf.gov Computational methods are essential for exploring this flexibility and quantifying its steric impact.

Conformational analysis involves systematically rotating the bonds within the pentyl groups to find various low-energy structures (conformers). The steric demand of each conformer can then be quantified using various descriptors. The Tolman cone angle (θ) is a classical measure, but for flexible ligands, a single value is insufficient. nsf.gov More advanced computational approaches calculate a "cone angle zone" or use dynamic descriptors to capture the ligand's steric footprint. An experimental and computational study on the closely related trineopentylphosphine (PNp₃) ligand revealed that its steric demand changes significantly with the M−P−C−C dihedral angle, allowing it to be less bulky when required by the coordination environment. nsf.gov

Modern computational workflows can automate the process of exploring the conformational space and calculating Boltzmann-weighted steric parameters for a given substituent, providing a more accurate representation of its effective size in solution. chemrxiv.org These parameters, such as the Sterimol values (L, B1, B5), offer a multi-dimensional description of the ligand's shape.

| Conformation of one Pentyl Group | M-P-C-C Dihedral Angle | Expected Steric Impact | Relevant Steric Parameter |

| Syn-coplanar | ~0° | Maximum | Cone Angle (θ), %VBur (Buried Volume) |

| Gauche | ~60° | Intermediate | Sterimol B5 |

| Anti-coplanar | ~180° | Minimum | Sterimol L |

This table illustrates how the steric profile of a flexible alkylphosphine ligand changes with the conformation of its alkyl chains, based on principles from studies on analogous systems. nsf.govmdpi.com

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a cornerstone of modern mechanistic chemistry, allowing researchers to map out the entire energy landscape of a chemical reaction. nih.govsmu.edu This involves identifying all relevant species, including reactants, intermediates, products, and, crucially, the transition states that connect them. researchgate.net By calculating the relative Gibbs free energies of these structures, the most plausible reaction pathway can be determined. nih.gov

For reactions involving phosphine ligands like tripentylphosphine, DFT calculations are frequently used to investigate proposed mechanisms. rsc.org For example, in phosphine-catalyzed reactions, calculations can distinguish between different potential pathways, such as a Michael addition or a Wittig-type reaction, by comparing the activation barriers of the respective transition states. rsc.org Similarly, in organometallic catalysis, computational studies can model key steps like oxidative addition, reductive elimination, and migratory insertion, revealing how the electronic and steric properties of the phosphine ligand influence the feasibility and rate of each step.

While specific mechanistic studies involving tripentylphosphine are sparse, the methodologies are well-established. A typical study would involve:

Geometry Optimization: Finding the lowest energy structure for all stationary points on the potential energy surface. researchgate.net

Transition State Searching: Locating the first-order saddle point between two minima using methods like QST2/QST3 or eigenvector following. researchgate.net

Frequency Calculations: To confirm that minima have zero imaginary frequencies and transition states have exactly one, and to obtain zero-point vibrational energies and thermal corrections to the Gibbs free energy. nih.gov

Intrinsic Reaction Coordinate (IRC) Calculations: To verify that a found transition state correctly connects the intended reactant and product.

These calculations provide a step-by-step "movie" of the reaction, offering insights that guide experimental work and the development of more efficient chemical transformations. nih.govresearchgate.net

Predictive Modeling of Catalytic Activity and Selectivity in Tripentylphosphine Systems

Moving beyond the explanation of observed phenomena, a major goal of computational chemistry is the predictive modeling of catalyst performance. nih.govacs.org This involves creating quantitative structure-activity relationship (QSAR) or structure-selectivity relationship (QSSR) models that correlate computed molecular descriptors of a catalyst system with its experimentally observed activity and selectivity. nih.gov

For catalyst systems incorporating phosphine ligands, key descriptors often include the electronic properties (e.g., HOMO energy, NBO charges) and steric parameters (e.g., cone angle, buried volume) of the ligand. manchester.ac.ukmdpi.com By building a model from a training set of known catalysts, the performance of new, untested ligands like tripentylphosphine can be predicted, thereby accelerating the discovery of optimal catalysts.

Recent advancements have integrated machine learning with computational chemistry to create powerful predictive tools. For instance, a machine learning workflow was successfully employed to guide the synthesis of new trialkylphosphine-ligated nickel(I) dimers for use in catalysis. nih.govacs.org This approach can navigate a vast chemical space of potential ligands to identify candidates with a desired structure and function, minimizing the need for extensive trial-and-error experimentation. nih.gov Automated reaction pathway search techniques can also be combined with modeling to analyze and predict the properties of catalysts. nih.gov These predictive models are transforming catalyst design from a largely empirical process to a data-driven science.

Advanced Analytical Methodologies for Research on Tripentylphosphine

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of tripentylphosphine, offering non-destructive ways to confirm its identity, structure, and electronic environment. Different spectroscopic methods provide complementary information about the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of tripentylphosphine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the connectivity and chemical environment of atoms. For tripentylphosphine, ¹H, ¹³C, and ³¹P NMR spectra are particularly informative.

¹H NMR: Proton NMR provides information on the number and types of hydrogen atoms. For tripentylphosphine, the spectra would show characteristic signals for the protons on the three pentyl chains. The chemical shifts and splitting patterns of these signals would confirm the structure of the alkyl groups and their attachment to the phosphorus atom.

¹³C NMR: Carbon-13 NMR is used to determine the number and type of carbon atoms in the molecule. Each carbon atom in the pentyl chains would give a distinct signal, and the coupling between carbon and phosphorus atoms (J-coupling) provides further structural confirmation.

³¹P NMR: Phosphorus-31 NMR is highly specific to phosphorus-containing compounds and is extremely useful for assessing the purity and electronic environment of the phosphorus atom. magritek.com A single peak in the ³¹P NMR spectrum would be expected for tripentylphosphine, and its chemical shift provides insight into the oxidation state and coordination of the phosphorus center. For instance, the oxidation of a phosphine (B1218219) to a phosphine oxide results in a significant downfield shift of the ³¹P signal. magritek.com

Table 1: Representative NMR Data for Triphenylphosphine (B44618) (Analogue)

| Nucleus | Solvent | Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | CDCl₃ | 7.08 - 7.88 | Complex multiplet for phenyl protons. chemicalbook.com |

| ¹³C | C₆D₆ | 128.57, 130.17, 132.06, 134.04 | Shows distinct signals for the different carbons of the phenyl groups, with observable C-P coupling. rsc.org |

| ³¹P | C₆D₆ | 43.44 | Characteristic shift for the phosphorus atom in this environment. rsc.org |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to confirm the molecular weight of tripentylphosphine and to gain structural information through the analysis of its fragmentation patterns. core.ac.uk When a sample of tripentylphosphine is introduced into the mass spectrometer, it is ionized to create a molecular ion (M+). The mass of this ion confirms the compound's molecular formula.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can definitively establish the elemental composition of the molecule. core.ac.uk Furthermore, techniques like collision-induced dissociation (CID) are used to break the molecular ion into smaller, charged fragments. nih.gov The pattern of these fragments is predictable and serves as a molecular fingerprint, helping to confirm the structure. For tripentylphosphine, expected fragmentation would involve the loss of pentyl groups or fragments thereof. The analysis of these fragmentation pathways provides unequivocal confirmation of the compound's identity. youtube.com

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in tripentylphosphine. The spectra reveal characteristic vibrations of the P-C (phosphorus-carbon) and C-H (carbon-hydrogen) bonds within the pentyl chains.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. It is particularly sensitive to polar bonds.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. It is highly sensitive to non-polar bonds and provides complementary information to IR spectroscopy.

For a related long-chain alkylphosphine oxide, trioctylphosphine (B1581425) oxide (TOPO), Raman spectroscopy has identified key vibrational modes. researchgate.net Similar vibrations would be expected for tripentylphosphine, primarily the C-H stretching and bending modes of the alkyl chains and the P-C stretching modes. The presence and position of these bands confirm the integrity of the molecule's functional groups. researchgate.netsdstate.edu

Table 2: Representative Vibrational Spectroscopy Data for Trioctylphosphine Oxide (Analogue)

| Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Raman | C-H Stretching | 2848 / 2882 | researchgate.net |

| Raman | P-C Stretching | 1138 | researchgate.net |

Note: Tripentylphosphine would not show a P=O stretch unless it has been oxidized.

X-ray Diffraction Studies for Single Crystal Structure Determination

The crystal is mounted on a diffractometer and irradiated with a beam of monochromatic X-rays. The resulting diffraction pattern is collected and analyzed to build a model of the electron density within the crystal, from which the positions of the individual atoms can be determined. carleton.edu While the crystal structure for tripentylphosphine is not publicly documented, studies on related organophosphorus compounds, such as triphenylphosphine oxide and various phosphine-metal complexes, have been successfully determined using this method. mdpi.comrsc.orgresearchgate.net For tripentylphosphine, X-ray diffraction would reveal the precise P-C bond lengths, the C-P-C bond angles that define the geometry around the phosphorus atom, and the conformation of the three pentyl chains in the solid state.

Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov For tripentylphosphine, chromatographic methods are essential for assessing its purity and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for this purpose. In these techniques, the sample mixture is passed through a stationary phase, and the different components separate based on their differential interactions with this phase. nih.gov By comparing the retention time of the main peak with that of a certified reference standard, the identity of tripentylphosphine can be confirmed. The area of the peak is proportional to its concentration, allowing for quantitative purity assessment. The presence of other peaks would indicate impurities, which can then be identified and quantified. semanticscholar.org

Specialized techniques like High-Performance Countercurrent Chromatography (HPCCC) have also been developed for the efficient separation of organophosphorus compounds, such as triphenylphosphine oxide, from complex reaction mixtures. nih.govresearchgate.net These methods are crucial for obtaining highly pure material for subsequent use or analysis.

Advanced Techniques for In-situ Mechanistic Studies and Intermediate Detection

Understanding the reaction mechanisms involving tripentylphosphine requires analytical techniques that can monitor the reaction as it happens (in-situ). This allows for the detection of transient intermediates and provides insight into the reaction kinetics and pathways.

³¹P NMR spectroscopy is particularly well-suited for in-situ studies of reactions involving phosphines due to its high sensitivity to the electronic environment of the phosphorus nucleus. magritek.com For example, a reaction can be conducted directly inside an NMR tube, and spectra can be acquired at regular intervals. This approach was successfully used to monitor the oxidation of tricyclohexylphosphine (B42057), where the disappearance of the starting phosphine signal and the appearance of the phosphine oxide product signal were tracked over time. magritek.com This type of real-time monitoring could be applied to study the reactivity of tripentylphosphine, for instance, in its role as a ligand in catalysis or in oxidation reactions, providing valuable mechanistic data. magritek.com

Emerging Research Directions and Future Perspectives on Tripentylphosphine

Integration in Sustainable Chemical Processes and Green Chemistry Initiatives

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are central to modern chemical research. Tripentylphosphine is poised to play a significant role in this area, primarily as a ligand in catalytic systems that promote environmentally benign transformations.

One of the key areas of interest is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The efficiency and selectivity of these catalytic systems are highly dependent on the nature of the phosphine (B1218219) ligand. While extensive research has focused on triphenylphosphine (B44618), the analogous use of tripentylphosphine is an active area of investigation. The alkyl chains of tripentylphosphine can enhance the solubility of the catalyst complex in less polar, more environmentally friendly solvents, potentially reducing the reliance on hazardous organic solvents. nih.govresearchgate.net

Furthermore, the development of catalytic processes that operate under milder conditions with lower catalyst loadings is a key goal of green chemistry. The electronic properties of tripentylphosphine, influenced by its pentyl groups, can be tuned to optimize catalytic activity, potentially leading to more efficient reactions that consume less energy and generate less waste. Research into ylide-substituted phosphines has shown that tuning the electronic properties of the phosphine ligand can lead to highly active catalysts for a variety of transformations. researchgate.net This principle can be extended to the design of novel tripentylphosphine-based ligands for sustainable chemical synthesis.

Applications in Functional Materials Science and Engineering

The synthesis of advanced materials with tailored properties is a rapidly growing field, and tripentylphosphine is emerging as a valuable tool in this domain. Its applications span from the creation of functional polymers to the synthesis of sophisticated nanomaterials like quantum dots.

In polymer science, phosphine-containing monomers can be copolymerized to create functional polymers with catalytic or specific binding properties. chemrxiv.orgnih.gov For instance, the incorporation of a tripentylphosphine moiety into a polymer backbone could yield a macromolecular ligand. Such polymeric catalysts can create unique microenvironments around a metal center, mimicking the function of enzymes and enhancing catalytic performance in aqueous media. chemrxiv.orgresearchgate.net The development of tripentylphosphine-based acrylamide (B121943) monomers, for example, would allow for their integration into a wide range of polymer architectures through controlled radical polymerization techniques, opening up possibilities for creating catalysts with tunable solvent compatibility and substrate specificity. chemrxiv.org

In the realm of nanomaterials, trialkylphosphines are crucial in the synthesis of high-quality quantum dots (QDs). syensqo.com Trioctylphosphine (B1581425), a close analog of tripentylphosphine, is widely used as a solvent and a passivating ligand in the synthesis of nanocrystals. syensqo.com It plays a critical role in controlling the nucleation and growth of QDs, which in turn determines their unique optical and electronic properties. syensqo.com By analogy, tripentylphosphine is expected to serve a similar function, with its shorter alkyl chains potentially offering different solubility and reactivity profiles that could be advantageous for the synthesis of specific types of QDs, such as those made from indium phosphide (B1233454) (InP). iaea.orgyoutube.com The use of sterically encumbered phosphine precursors has been shown to improve the quality of InP quantum dots. researchgate.net

Table 1: Potential Applications of Tripentylphosphine in Functional Materials

| Material Type | Potential Role of Tripentylphosphine | Expected Outcome | Analogous Compound Studied |

| Functional Polymers | Monomer for copolymerization | Creation of macromolecular ligands and polymeric catalysts with tunable properties. chemrxiv.orgnih.govresearchgate.net | Triphenylphosphine |

| Quantum Dots (QDs) | Solvent, passivating ligand, and reagent | Control over nanocrystal nucleation and growth, leading to high-quality QDs with specific optical and electronic properties. syensqo.comyoutube.com | Trioctylphosphine |

| Nanoparticles | Capping agent and stabilizer | Formation of monodisperse nanoparticles with controlled size and shape. | Trioctylphosphine |

Exploration of Tripentylphosphine in Bio-inspired Catalysis and Chemical Biology Interfaces

Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes by creating synthetic catalysts that operate in a similar manner. While this area of research is still in its early stages for phosphine-based systems, the potential for tripentylphosphine is significant. The development of synthetic polymers containing phosphine ligands that can create enzyme-like microenvironments is a step in this direction. chemrxiv.orgresearchgate.net These "protein-mimetic" catalysts could potentially be used in complex biological media for applications in diagnostics and targeted drug delivery.

In chemical biology, phosphine ligands can be used to modulate the reactivity of metal complexes for biological applications. For example, phosphine ligands have been incorporated into platinum complexes to improve their solubility and cellular transport. nih.gov While research in this area has often focused on water-soluble phosphines, the hydrophobic nature of tripentylphosphine could be leveraged to interact with specific biological targets, such as cell membranes or hydrophobic pockets in proteins.

The development of bio-inspired catalytic systems often involves creating catalysts that can function in aqueous environments. Research on triphenylphosphine-containing amphiphilic copolymers has demonstrated the feasibility of conducting palladium-catalyzed cross-coupling reactions in water. chemrxiv.org This provides a strong rationale for exploring tripentylphosphine-based copolymers for similar applications at the interface of chemistry and biology.

Development of Heterogenized Tripentylphosphine Catalysts and Ligands for Recyclable Systems

A major challenge in homogeneous catalysis is the separation and recycling of the catalyst from the reaction products, which is crucial for both economic and environmental reasons. nih.gov Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, offers a practical solution to this problem. Tripentylphosphine can be incorporated into various solid supports to create robust and recyclable catalysts.

One approach is the synthesis of porous organic polymers (POPs) functionalized with phosphine groups. nih.govsemanticscholar.org These materials can act as solid-state ligands, coordinating with metal centers to form highly active and stable heterogeneous catalysts. For example, triphenylphosphine-based porous polymers have been successfully used as supports for palladium nanoparticles in carbonylation reactions, demonstrating excellent recyclability. mdpi.comtheaic.org Similar strategies can be applied to tripentylphosphine, where the polymer network would provide a stable scaffold for the catalytic sites, preventing leaching and allowing for easy recovery by filtration.

Another promising strategy involves the use of covalent organic frameworks (COFs) as supports. Triphenylphosphine-based COFs have been shown to be excellent supports for rhodium catalysts in hydroformylation reactions, exhibiting high turnover frequencies and excellent recycling performance. semanticscholar.org The ordered and crystalline nature of COFs provides a well-defined environment for the catalytic centers, which can enhance selectivity. The development of tripentylphosphine-functionalized COFs is a logical next step in creating highly efficient and recyclable catalytic systems.

The immobilization of phosphine ligands on magnetic nanoparticles is another innovative approach to catalyst recycling. This method allows for the easy separation of the catalyst from the reaction mixture using an external magnetic field.

Table 2: Strategies for Heterogenization of Tripentylphosphine Catalysts

| Support Material | Method of Immobilization | Advantages | Analogous System Studied |

| Porous Organic Polymers (POPs) | Incorporation of tripentylphosphine monomers during polymerization or post-synthetic modification. nih.gov | High surface area, stability, and catalyst loading. Easy recovery and reuse. nih.govmdpi.comtheaic.org | Triphenylphosphine-functionalized POPs for palladium catalysis. mdpi.comtheaic.org |

| Covalent Organic Frameworks (COFs) | Use of tripentylphosphine-containing building blocks in COF synthesis. semanticscholar.org | Ordered porous structure, high stability, and potential for enhanced selectivity. Excellent recyclability. semanticscholar.org | Triphenylphosphine-based COFs for rhodium catalysis. semanticscholar.org |

| Polymer Supports (e.g., Polystyrene) | Grafting or copolymerization of vinyl-functionalized tripentylphosphine. researchgate.netchemrxiv.org | Versatility, tunable properties, and compatibility with flow chemistry. chemrxiv.org | Polystyrene-supported triphenylphosphine. chemrxiv.org |

| Magnetic Nanoparticles | Covalent attachment of tripentylphosphine-containing ligands to the nanoparticle surface. | Facile separation of the catalyst using a magnetic field, minimizing catalyst loss. | Enzyme immobilization on magnetic nanoparticles. |

Q & A

Q. What are the optimal synthetic routes for tripentylphosphine, and how do reaction conditions influence yield and purity?

Tripentylphosphine is typically synthesized via nucleophilic substitution, where pentyl groups (C5H11) replace halides on phosphorus precursors. For example, reacting phosphorus trichloride (PCl3) with pentylmagnesium bromide (C5H11MgBr) under inert conditions (argon/nitrogen) yields tripentylphosphine. Key factors include:

- Temperature : Reactions at 0–5°C minimize side products (e.g., oxidation to phosphine oxides) .

- Solvent : Ethereal solvents (THF, diethyl ether) enhance Grignard reagent reactivity .

- Purification : Vacuum distillation (e.g., 150–180°C at 0.1 mmHg) isolates the product. Methodological Tip: Monitor reaction progress via <sup>31</sup>P NMR to detect intermediate species .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate tripentylphosphine from structurally similar phosphines?

- <sup>31</sup>P NMR : Tripentylphosphine exhibits a singlet near δ -20 ppm, distinct from triphenylphosphine (δ -5 ppm) due to alkyl vs. aryl substituent effects .

- IR Spectroscopy : Absence of P=O stretches (~1150 cm<sup>-1</sup>) confirms purity.

- Mass Spectrometry : Molecular ion peak at m/z 262 (M<sup>+</sup>) with fragmentation patterns (e.g., loss of pentyl groups) .

Q. What safety protocols are critical when handling tripentylphosphine in laboratory settings?

- Storage : Under inert gas (N2) at 4°C to prevent oxidation .

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles); LD50 data for analogous phosphines suggest moderate acute toxicity (oral rat LD50 ~500 mg/kg) .

Advanced Research Questions

Q. How do steric and electronic properties of tripentylphosphine influence its efficacy as a ligand in transition-metal catalysis?

Tripentylphosphine’s bulky pentyl groups create a cone angle ~160°, larger than triphenylphosphine (145°), which affects metal-ligand coordination and catalytic activity. For example:

- Electronic Effects : The strong σ-donor ability stabilizes electron-poor metal centers (e.g., Pd<sup>0</sup> in cross-coupling reactions) .

- Steric Effects : Hinders substrate approach in crowded catalytic cycles, favoring selective pathways (e.g., Stille over Suzuki couplings) . Methodological Tip: Compare turnover frequencies (TOF) with ligands of varying cone angles to quantify steric contributions .

Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of tripentylphosphine across studies?

Discrepancies often arise from:

- Impurity Variability : Trace phosphine oxides (e.g., OP(C5H11)3) inhibit catalysis. Validate purity via elemental analysis .

- Solvent Effects : Polar solvents (DMF, MeCN) vs. non-polar (toluene) alter reaction kinetics. Use Hansen solubility parameters to optimize solvent-ligand compatibility . Case Study: Replicate a Pd-catalyzed coupling under standardized conditions (e.g., 1 mol% Pd, 80°C) to isolate ligand-specific effects .

Q. How can computational modeling (DFT, MD) predict tripentylphosphine’s reactivity in novel reaction systems?

Q. What methodologies enable the detection of trace tripentylphosphine degradation products in environmental or biological matrices?

- GC-MS : Derivatize with methylating agents (e.g., diazomethane) to enhance volatility of phosphine oxides .

- HPLC-UV : Use C18 columns with acetonitrile/water gradients (LOD: 0.1 ppm) . Pitfall: Degradation products (e.g., phosphine oxides) may co-elute with matrix components; employ tandem MS for specificity .

Methodological Frameworks for Research Design

- PICO Framework : For comparative studies (e.g., Population: Catalytic systems; Intervention: Tripentylphosphine; Comparison: Other phosphines; Outcome: Reaction yield) .

- FINER Criteria : Ensure questions are Feasible (lab resources), Novel (understudied ligand systems), Ethical (toxicity protocols), and Relevant (green chemistry applications) .

Note: Avoid sourcing data from non-peer-reviewed vendors (e.g., Benchchem). Prioritize journals like J. Org. Chem. or Organometallics for authoritative protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.